
4-(Triethylsilyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Triethylsilyl)benzaldehyde is an organic compound with the molecular formula C12H14OSi. It is a benzaldehyde derivative where the benzene ring is substituted with a triethylsilyl group at the para position. This compound is known for its utility in organic synthesis, particularly in the preparation of various functional materials and intermediates.
Preparation Methods
4-(Triethylsilyl)benzaldehyde can be synthesized through several methods. One common synthetic route involves the Sonogashira coupling reaction. In this method, 4-bromobenzaldehyde is reacted with triethylsilylacetylene in the presence of a palladium catalyst and a base, such as triethylamine, under an inert atmosphere . The reaction proceeds through the formation of a carbon-carbon triple bond, followed by the attachment of the triethylsilyl group.
Another method involves the reaction of 4-bromobenzaldehyde with triphenylphosphine in anhydrous triethylamine, followed by the addition of ethynyltrimethylsilane and palladium(II) acetate under argon . This method also utilizes the Sonogashira coupling reaction to achieve the desired product.
Chemical Reactions Analysis
4-(Triethylsilyl)benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triethylsilyl group can be substituted with other functional groups through reactions with nucleophiles or electrophiles.
Scientific Research Applications
4-(Triethylsilyl)benzaldehyde is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyestuffs.
Material Science: It is used in the preparation of functional materials, such as porphyrin-based compounds, which have applications in solar cells and other electronic devices.
Chemical Biology: It is employed in the synthesis of biologically active molecules and probes for studying biological processes.
Mechanism of Action
The mechanism of action of 4-(Triethylsilyl)benzaldehyde is primarily based on its reactivity as an aldehyde and the presence of the triethylsilyl group. The aldehyde group can undergo nucleophilic addition reactions, while the triethylsilyl group can be involved in various substitution reactions. These reactions enable the compound to participate in the formation of complex molecular structures and functional materials.
Comparison with Similar Compounds
4-(Triethylsilyl)benzaldehyde can be compared with other similar compounds, such as 4-(Trimethylsilyl)benzaldehyde and 4-ethynylbenzaldehyde. While all these compounds contain a benzaldehyde moiety, their reactivity and applications differ due to the nature of the substituent groups.
Properties
Molecular Formula |
C13H20OSi |
|---|---|
Molecular Weight |
220.38 g/mol |
IUPAC Name |
4-triethylsilylbenzaldehyde |
InChI |
InChI=1S/C13H20OSi/c1-4-15(5-2,6-3)13-9-7-12(11-14)8-10-13/h7-11H,4-6H2,1-3H3 |
InChI Key |
IYTQLHBMYATZIG-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


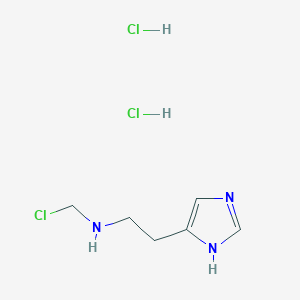
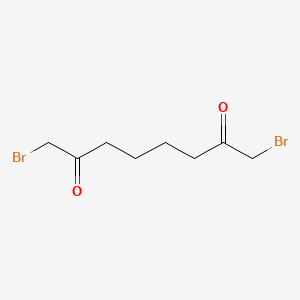
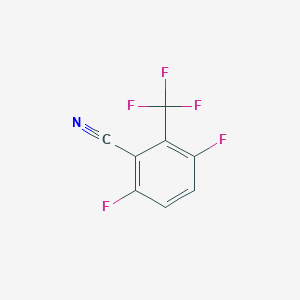

![3-deuteriooxy-1-[(8S,10S,11S,13S,14S,16R,17R)-11,16,17-trideuteriooxy-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]propane-1,2-dione](/img/structure/B12838044.png)
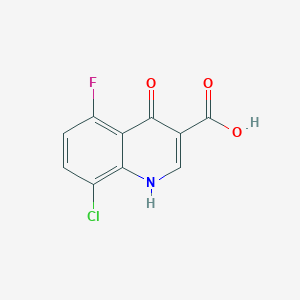


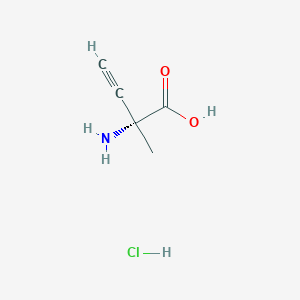
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12838068.png)

![2-(4-(Allyloxy)phenyl)-1-benzyl-1H-benzo[d]imidazole](/img/structure/B12838080.png)

![Ethyl 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B12838095.png)
